N-Methyl-1-[3-(methylthio)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-[3-(methylthio)phenyl]methanamine: is an organic compound with the molecular formula C9H13NS It is characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-[3-(methylthio)phenyl]methanamine typically involves the reaction of 3-(methylthio)benzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-1-[3-(methylthio)phenyl]methanamine can undergo oxidation reactions where the methylthio group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine) under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylthio derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: N-Methyl-1-[3-(methylthio)phenyl]methanamine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound may be used to study the effects of methylthio groups on biological activity. It can serve as a precursor for the synthesis of bioactive molecules that target specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties .
Mechanism of Action
The mechanism of action of N-Methyl-1-[3-(methylthio)phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The methylthio group can influence the binding affinity and specificity of the compound towards its target. The exact pathways and molecular targets depend on the specific application and the nature of the bioactive derivatives synthesized from this compound .
Comparison with Similar Compounds
- N-Methyl-1-[3-(trifluoromethyl)phenyl]methanamine
- N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
- 1-(3-Methoxyphenyl)-N-methylethanamine
Comparison: N-Methyl-1-[3-(methylthio)phenyl]methanamine is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties. Compared to N-Methyl-1-[3-(trifluoromethyl)phenyl]methanamine, the methylthio group is less electronegative and more nucleophilic, affecting the compound’s reactivity and interactions. The presence of the methylthio group also differentiates it from compounds with methoxy or pyrazolyl groups, influencing its solubility, stability, and biological activity .
Properties
IUPAC Name |
N-methyl-1-(3-methylsulfanylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6,10H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRLHJZOUVMIHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650273 |
Source
|
Record name | N-Methyl-1-[3-(methylsulfanyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-71-3 |
Source
|
Record name | N-Methyl-1-[3-(methylsulfanyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.